N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methoxy groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenyl compounds to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The methoxy group may enhance the compound’s ability to interact with biological membranes, facilitating its uptake by cells. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)acetamide
- 2-methoxy-4-nitrophenyl isothiocyanate
- (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate .
Uniqueness
N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its dual nitro substitution, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C11H9N5O6 |
---|---|
Molecular Weight |
307.22 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9N5O6/c1-22-9-4-6(15(18)19)2-3-7(9)13-11(17)10-8(16(20)21)5-12-14-10/h2-5H,1H3,(H,12,14)(H,13,17) |
InChI Key |
FDEURRLOYOWDHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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